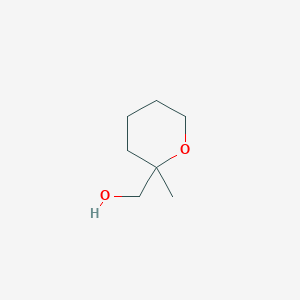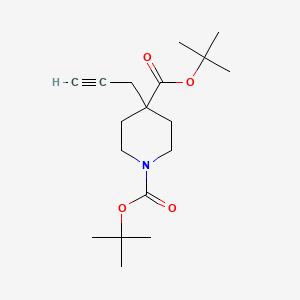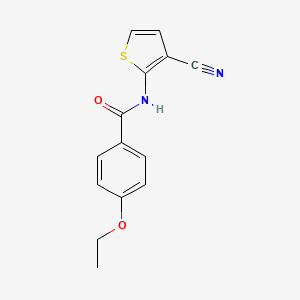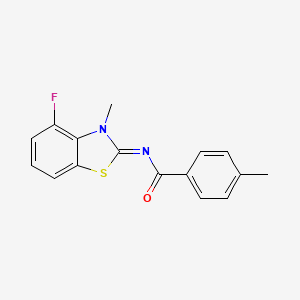
2-(2,6-二氟苯基)-1,3-噁唑-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound is characterized by the presence of a difluorophenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
科学研究应用
2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the difluorophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,6-difluorobenzoyl chloride with an appropriate amine can lead to the formation of the oxazole ring, which can then be carboxylated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
化学反应分析
Types of Reactions
2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The difluorophenyl group can undergo substitution reactions, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution can introduce new substituents on the phenyl ring.
作用机制
The mechanism of action of 2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The oxazole ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.
相似化合物的比较
Similar Compounds
2-(2,6-Difluorophenyl)oxazole: Lacks the carboxylic acid group, which can affect its reactivity and applications.
2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid: Contains a sulfur atom in place of the oxygen in the oxazole ring, leading to different chemical properties.
2-(2,6-Difluorophenyl)-1,3-oxazole-5-carboxylic acid: The position of the carboxylic acid group is different, which can influence its reactivity and biological activity.
Uniqueness
2-(2,6-Difluorophenyl)-1,3-oxazole-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-5-2-1-3-6(12)8(5)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFTWLJTJDOLHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=CO2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2411490.png)
![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide](/img/structure/B2411494.png)
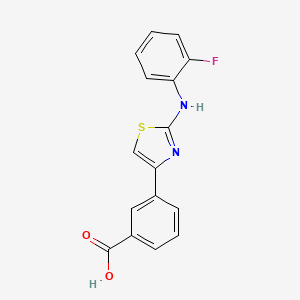
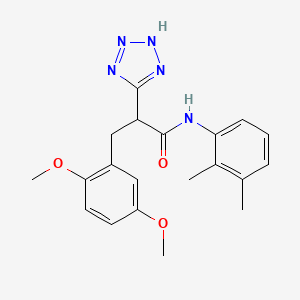
![2-methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole](/img/structure/B2411499.png)
![3-(4-methylphenyl)-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2411500.png)
![ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2411501.png)
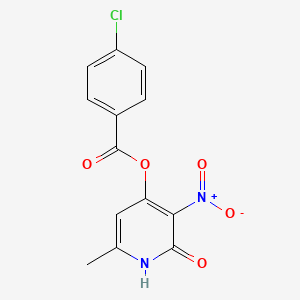
![2-(2-fluorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2411507.png)

